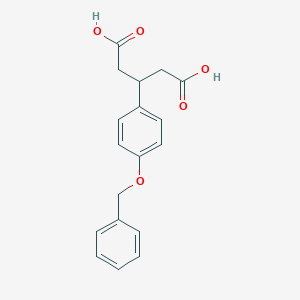
3-(4-Benzyloxyphenyl)pentanedioic acid
Descripción general
Descripción
3-(4-Benzyloxyphenyl)pentanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Acid-Catalyzed Transformation for Furan Synthesis : The compound has been utilized in the synthesis of polyfunctionalized furans through acid-catalyzed transformation. This involves the reaction of phenylglyoxal with pentanedione in the presence of boron trifluoride, generating unstable intermediates that are converted into new crystalline tri- and tetra-substituted furans (Onitsuka, Nishino, & Kurosawa, 2000).
Friedel–Crafts Reaction : The compound has been synthesized via Michael reaction and used in intra- and intermolecular Friedel–Crafts reactions. This includes the synthesis of various complex organic structures like 2-methyl-1-tetralone-4-carboxylic acid, showcasing the compound's versatility in organic synthesis (Natekar & Samant, 2010).
Material Science and Polymer Chemistry
- Polybenzoxazine Synthesis : The compound has been explored as a renewable building block for polybenzoxazine, a class of high-performance thermosetting polymers. This approach offers sustainable alternatives for the synthesis of materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Biochemistry and Pharmacology
Synthesis of Heterocyclic Compounds : The compound has been used as a starting material for synthesizing a range of heterocyclic compounds like furanones, pyrrolinones, and quinazolinones, indicating its utility in the development of bioactive molecules (Soliman, Bakeer, & La., 2010).
Anticancer Activity and Molecular Docking Investigations : A heterocyclic compound derived from the 3-(4-(Benzyloxy)phenyl)pentanedioic acid demonstrated promising in vitro anticancer activities against human bone cancer cell lines and potential antiviral activity through molecular docking investigations (Lv et al., 2019).
Enantioselective Syntheses : The compound has been used in the enantioselective synthesis of orthogonally protected tricarballylic acid esters, demonstrating its application in the preparation of enantiopure compounds (Harmat et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-phenylmethoxyphenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(20)10-15(11-18(21)22)14-6-8-16(9-7-14)23-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAFBVUBUNMNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650630 | |
| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165119-29-9 | |
| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

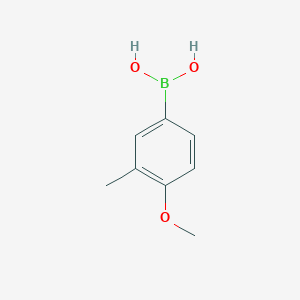
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
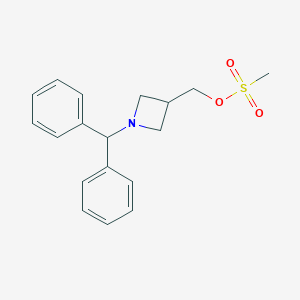




![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
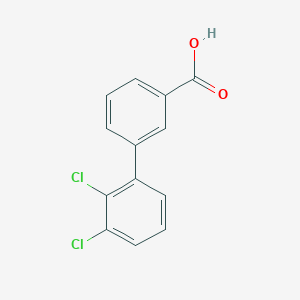
![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B70370.png)

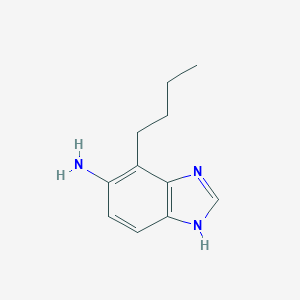
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
